molecular formula C13H13ClN2O2 B4655139 N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide

N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide

Cat. No. B4655139
M. Wt: 264.71 g/mol
InChI Key: LRDYVKDEJAQKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide, also known as CLP290, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CLP290 has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide works by binding to and activating TRPC channels, which are involved in the regulation of calcium ion levels in cells. This activation leads to an increase in calcium ion influx, which can have a variety of downstream effects depending on the specific cell type and context.
Biochemical and Physiological Effects
In addition to its effects on TRPC channels, N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide has been found to have a number of other biochemical and physiological effects. These include the modulation of GABAergic neurotransmission, the inhibition of nitric oxide synthase, and the activation of the ERK/MAPK signaling pathway.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide for lab experiments is its specificity for TRPC channels, which allows researchers to study the effects of TRPC channel activation in a controlled manner. However, one limitation is that N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels of activation over time.

Future Directions

There are a number of potential future directions for research on N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective TRPC channel activators, which could have even greater therapeutic potential. Another area of research could focus on the development of new drug delivery methods to improve the bioavailability and half-life of N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide. Finally, further studies are needed to fully understand the downstream effects of TRPC channel activation and how these effects may vary depending on the specific cell type and context.

Scientific Research Applications

N-(4-chlorobenzyl)-5-ethyl-3-isoxazolecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to activate a specific type of ion channel, known as TRPC channels, which are involved in a variety of physiological processes. Activation of these channels has been shown to have potential therapeutic effects in a number of conditions, including neuropathic pain, stroke, and epilepsy.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-ethyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-2-11-7-12(16-18-11)13(17)15-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDYVKDEJAQKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-5-ethyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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